4-[(S)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid
4-[(S)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid
Potent, selective mGlu8a agonist (EC50 = 31 nM). Displays > 100-fold selectivity over mGlu1-7 and displays little or no activity at NMDA and kainate receptors. Increases c-Fos expression in stress-related brain areas following systemic administration in mice in vivo. Also potent anticonvulsant in mice in vivo.
Brand Name:
Vulcanchem
CAS No.:
201730-11-2
VCID:
VC0004335
InChI:
InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m0/s1
SMILES:
C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O
Molecular Formula:
C10H9NO6
Molecular Weight:
239.18 g/mol
4-[(S)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid
CAS No.: 201730-11-2
Inhibitors
VCID: VC0004335
Molecular Formula: C10H9NO6
Molecular Weight: 239.18 g/mol
CAS No. | 201730-11-2 |
---|---|
Product Name | 4-[(S)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid |
Molecular Formula | C10H9NO6 |
Molecular Weight | 239.18 g/mol |
IUPAC Name | 4-[(S)-amino(carboxy)methyl]phthalic acid |
Standard InChI | InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m0/s1 |
Standard InChIKey | IJVMOGKBEVRBPP-ZETCQYMHSA-N |
Isomeric SMILES | C1=CC(=C(C=C1[C@@H](C(=O)O)N)C(=O)O)C(=O)O |
SMILES | C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O |
Canonical SMILES | C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O |
Description | Potent, selective mGlu8a agonist (EC50 = 31 nM). Displays > 100-fold selectivity over mGlu1-7 and displays little or no activity at NMDA and kainate receptors. Increases c-Fos expression in stress-related brain areas following systemic administration in mice in vivo. Also potent anticonvulsant in mice in vivo. |
Synonyms | Alternative Name: UBP 1109 |
PubChem Compound | 16062593 |
Last Modified | Nov 11 2021 |
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